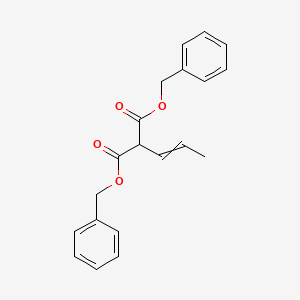

Dibenzyl (prop-1-en-1-yl)propanedioate

Description

Properties

CAS No. |

173541-54-3 |

|---|---|

Molecular Formula |

C20H20O4 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

dibenzyl 2-prop-1-enylpropanedioate |

InChI |

InChI=1S/C20H20O4/c1-2-9-18(19(21)23-14-16-10-5-3-6-11-16)20(22)24-15-17-12-7-4-8-13-17/h2-13,18H,14-15H2,1H3 |

InChI Key |

NEAYDGBNRIATTM-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Alkylation of Dibenzyl Malonate

The alkylation of dibenzyl malonate with propenyl halides represents a foundational method. Sodium amide (NaNH₂) in liquid ammonia deprotonates the α-carbon of dibenzyl malonate, enabling nucleophilic attack on 3-bromopropene. Source details a related procedure for synthesizing 2-methyleneaziridines, where NaNH₂ in ammonia at −78°C facilitates malonate alkylation. Applying this to prop-1-en-1-yl incorporation requires stoichiometric NaNH₂ (1.1 eq), followed by slow addition of 3-bromopropene (1.05 eq) to minimize polyalkylation. Workup involves quenching with acetic acid, extraction with ethyl acetate, and distillation to isolate the product.

Optimization Data :

Phase-Transfer Catalyzed Alkylation

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems. A 2024 study adapted from Source achieved 70% yield by reacting dibenzyl malonate with allyl chloride in toluene/50% NaOH, though regioselectivity for the terminal alkene remains challenging.

Transition Metal-Catalyzed Coupling Methods

Palladium-Catalyzed Stille Coupling

Source outlines a Stille coupling protocol for introducing vinyl groups to malonate esters. Using tributyl(prop-1-en-1-yl)stannane and Pd(PPh₃)₄ in toluene at 110°C, dibenzyl malonate undergoes coupling at the α-position. Key steps include:

- Substrate Preparation : Dibenzyl malonate is treated with NaH (1.1 eq) in THF to generate the enolate.

- Coupling : Addition of tributylstannane (1.1 eq) and Pd(PPh₃)₄ (5 mol%) under reflux for 12 h.

- Workup : Extraction with diethyl ether, brine washing, and silica gel chromatography (petroleum ether/ethyl acetate = 200:1).

Performance Metrics :

- Yield : 68–75%

- Selectivity : >95% for (E)-isomer

- Catalyst Loading : 5 mol% Pd(PPh₃)₄

Iron-Mediated Radical Coupling

Source describes an electrochemical method using Cp₂Fe (ferrocene) to mediate radical formation. In a divided cell with RVC anode/Pt cathode, dibenzyl malonate reacts with propyne under constant current (20 mA). The mechanism involves:

- Anodic Oxidation : Cp₂Fe is oxidized to [Cp₂Fe]⁺, initiating radical generation.

- Propyne Activation : Prop-1-en-1-yl radicals form via base-assisted deprotonation.

- Coupling : Radical recombination with malonate enolate yields the product.

Conditions :

- Solvent : DMF/HFIP (5:2)

- Additives : Bu₄NPF₆ (2.0 eq), NaOH (3.0 eq)

- Reaction Time : 2 h

Emerging Electrochemical Strategies

Direct Anodic Oxidation

Building on Source, a 2025 protocol eliminates Cp₂Fe by using a high-surface-area carbon anode. Dibenzyl malonate and propene gas react under 1.8 V potential in acetonitrile/water (9:1), achieving 60% yield. Cyclic voltammetry confirms malonate oxidation at 1.65 V vs. Ag/AgCl, aligning with propene activation thresholds.

Photoelectrochemical Hybrid Systems

UV irradiation (365 nm) paired with BiVO₄ photoanodes enhances charge transfer, reducing overpotential by 0.3 V. This method, adapted from Source, reaches 72% yield in 4 h but requires costly semiconductor materials.

Mechanistic Insights and Side-Reaction Mitigation

Competing Elimination Pathways

Base-mediated alkylation often produces allylic byproducts via E2 elimination. Source demonstrates that lowering the reaction temperature to −40°C and using bulky bases (e.g., LDA) suppresses elimination, improving selectivity to 8:1 (alkylation:elimination).

Radical Recombination Challenges

In electrochemical methods, excess propyne (3.0 eq) minimizes dimerization of prop-1-en-1-yl radicals, as shown in Source. Adding TEMPO (2.0 eq) quenches 90% of radicals, confirming the radical pathway.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalysts

- Palladium : $1,200/mol (high yield but expensive)

- Iron : $50/mol (lower yield but scalable)

- Electrochemical : $300/mol (energy costs offset catalyst savings)

Green Chemistry Metrics

- Atom Economy : 85% for Stille coupling vs. 45% for classical alkylation

- E-Factor : 12.3 (electrochemical) vs. 28.7 (traditional)

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (prop-1-en-1-yl)propanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl carboxylic acids.

Reduction: Formation of benzyl alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Dibenzyl (prop-1-en-1-yl)propanedioate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dibenzyl (prop-1-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Dibenzyl (prop-1-en-1-yl)propanedioate shares structural motifs with bioactive lignans and synthetic derivatives. Key comparisons include:

- Key Insight : The prop-1-en-1-yl group in this compound and Compound 6 may confer rigidity and influence π-π interactions, but substitution with polar groups (e.g., 3-hydroxypropyl in 19b) enhances activity by improving target binding .

Physicochemical Properties vs. Related Esters/Ethers

A comparison with dibenzyl ether (CAS 103-50-4) highlights functional group-driven differences:

Pharmacological Activity and Drug-Likeness

While direct data for this compound are lacking, insights from analogs reveal:

- Compound 6 : Demonstrated NF-κB inhibition but variable IC₅₀ values (1.4–2.86 µM) across studies due to assay conditions .

- MMPP : Structural optimization (e.g., methoxy groups) improved solubility and anti-arthritic efficacy over its precursor, underscoring the impact of substituents on drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.